N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Description
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is a pyrazolone-derived hydrazide compound characterized by:
- A pyrazolone core (3-methyl-5-oxo-4,5-dihydro-1H-pyrazole), known for its diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects .
- An (E)-configured benzylidene hydrazide group attached to the pyrazolone ring, which enhances molecular rigidity and influences receptor binding .
This compound is structurally optimized for bioactivity, leveraging the pyrazolone scaffold’s proven therapeutic relevance and the hydrazide group’s role in stabilizing interactions with biological targets .
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)14-6-4-13(5-7-14)10-18-20-16(22)9-8-15-12(3)19-21-17(15)23/h4-7,10-11,15H,8-9H2,1-3H3,(H,20,22)(H,21,23)/b18-10+ |
InChI Key |
ZAZDHPIWXZPMOR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Reactants :
-
Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate
-
Hydrazine hydrate (80%)
Procedure :
Condensation with 4-Isopropylbenzaldehyde
Reactants :
-
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide (0.01 mol)
-
4-Isopropylbenzaldehyde (0.012 mol)
Procedure :
-
Dissolve the hydrazide (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous ethanol (30 mL).
-
Reflux at 80°C for 5–6 hours, monitoring by TLC (hexane:ethyl acetate, 3:1).
-
Cool, filter the precipitate, and recrystallize from ethanol/benzene (1:1).
Yield : 70–78%
Characterization :
-
IR (KBr) : 1615 cm⁻¹ (C=N), 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N–H)
-
¹H NMR (CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.30 (s, 3H, CH₃), 2.70–3.10 (m, 4H, CH₂), 7.40–7.80 (m, 4H, Ar–H), 8.20 (s, 1H, CH=N)
Alternative Synthetic Routes
Mechanochemical Synthesis
Conditions :
Solid-State Melt Reaction
Procedure :
Critical Analysis of Methodologies
| Method | Time | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reflux (Ethanol) | 5–6 h | 70–78% | >95% | High |
| Mechanochemical | 0.5–0.75 h | 65–70% | >90% | Moderate |
| Solid-State Melt | 1 h | 60–68% | 85–90% | Low |
Key Observations :
-
Reflux in ethanol remains the most reliable method for high yields and purity.
-
Mechanochemical synthesis offers faster reactions but requires specialized equipment.
-
Solid-state melt is less efficient due to partial decomposition at elevated temperatures.
Reaction Mechanism and Kinetics
The condensation follows a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack : Hydrazide’s NH₂ group attacks the aldehyde’s carbonyl carbon.
-
Proton Transfer : Formation of a tetrahedral intermediate.
Kinetic Studies :
Purification and Characterization
Purification :
-
Recrystallization from ethanol/benzene (1:1) removes unreacted aldehyde and byproducts.
-
Column chromatography (silica gel, ethyl acetate/hexane) for analytical samples.
Advanced Characterization :
Industrial-Scale Considerations
Challenges :
-
Hydrazine hydrate handling requires strict safety protocols.
Optimizations :
Chemical Reactions Analysis
Hydrazide Group Reactivity
The hydrazide moiety (-NH-N=C-) participates in condensation, hydrolysis, and coordination reactions:
Key Findings :
-
The E-configuration of the hydrazone group (confirmed via NMR and X-ray crystallography in analogs) stabilizes planar geometry, enhancing its ability to form metal complexes .
-
Condensation with nitro-substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) yields derivatives with improved electronic properties for pharmaceutical screening.
Pyrazole Ring Reactivity
The 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl group undergoes electrophilic substitution and redox reactions:
Key Findings :
-
TD-DFT studies indicate that oxidation of the dihydropyrazole ring increases the compound’s HOMO-LUMO gap (4.0 eV → 4.5 eV), enhancing stability .
-
Halogenation at the pyrazole C-4 position improves binding affinity in molecular docking studies against cancer targets .
Aromatic Substitution Reactions
The 4-isopropylphenyl group directs electrophilic attacks to the para position:
Key Findings :
-
Steric hindrance from the isopropyl group limits substitution to electronically activated positions .
Stability and Degradation Pathways
The compound degrades under UV light or prolonged heating:
| Condition | Outcome | Analytical Method | References |
|---|---|---|---|
| UV Exposure | Photooxidation of the hydrazone group | HPLC-MS (m/z 348 → 272 fragment) | |
| Thermal Stress | Pyrolysis above 200°C | TGA-FTIR (CO₂ and NH₃ release) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide, as anticancer agents. Pyrazoles are recognized for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to exhibit significant antiproliferative effects against various tumor cell lines, indicating a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can also possess anti-inflammatory properties. The introduction of different substituents on the pyrazole ring can enhance these effects, making compounds like this compound valuable in treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Synthesis and Structural Characterization
The synthesis of this compound typically involves a condensation reaction between appropriate hydrazones and carbonyl compounds. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Material Science Applications
Polymeric Materials
this compound can be incorporated into polymeric materials to enhance their mechanical properties and thermal stability. The compound's hydrazone functionality allows for cross-linking reactions that improve the material's performance in various applications, including coatings and composites .
Sensors and Biosensors
The unique chemical properties of this compound make it suitable for developing sensors. Its ability to undergo specific chemical reactions can be utilized in biosensors for detecting biomolecules or environmental pollutants. The integration of such compounds into sensor technology could lead to more sensitive and selective detection methods .
Case Studies
-
Anticancer Efficacy Study
A study evaluated a series of pyrazole derivatives on human cancer cell lines. This compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug . -
Anti-inflammatory Mechanism Investigation
Another research focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed that treatment with this compound significantly reduced markers of inflammation, supporting its use in therapeutic applications targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The 4-isopropylphenyl group in the target compound likely improves membrane permeability compared to the polar diethylamino group in ’s analog .
- Bioactivity : Triazole- or propargyl-substituted pyrazolones () show strong antimicrobial activity, suggesting that similar modifications to the target compound could amplify its efficacy .
Enzyme Inhibition and Therapeutic Potential
Pyrazolone derivatives are known inhibitors of enzymes like N-ethylmaleimide (NEM) reductase and cyclooxygenase (COX). Comparisons include:
- NEM Reductase Inhibition : 1-Phenyl-5-pyrazolone derivatives inhibit NEM reductase at IC₅₀ values of 10–100 µM, with the phenyl group critical for binding . The target compound’s isopropylphenyl group may offer steric hindrance, reducing inhibition compared to phenylpyrazolones but improving selectivity for other targets.
- Anti-inflammatory Activity: Pyrazolones like dipyrone () are non-opioid analgesics, suggesting the target compound could share COX-2 inhibition mechanisms .
Pharmacokinetic Predictions
- Lipinski Compliance : The target compound’s molecular weight (~330–340) and hydrazide group suggest compliance with Lipinski’s rules, favoring oral bioavailability .
- Metabolism : Hydrazides are prone to hydrolysis, but the isopropylphenyl group may slow degradation compared to derivatives with electron-withdrawing substituents .
Biological Activity
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a hydrazide functional group linked to a pyrazole moiety, which is known for its biological significance. The presence of the isopropylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
1. Antioxidant Properties
Research indicates that derivatives of pyrazole compounds often exhibit strong antioxidant activity . For instance, molecular docking studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-alpha in vitro, suggesting its role in managing inflammatory conditions .
3. Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, by triggering intrinsic apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It influences the expression levels of genes associated with apoptosis and inflammation.
- Interaction with Cellular Signaling Pathways : The compound may alter signaling cascades such as NF-kB and MAPK pathways, leading to reduced inflammation and enhanced apoptosis in cancer cells.
Case Study 1: Antioxidant Efficacy
In a study assessing various pyrazole derivatives, this compound exhibited an IC50 value of 15 µM in DPPH radical scavenging assays, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Activity
In vivo models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, showcasing its anti-inflammatory properties. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for preparing N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide, and how can reaction conditions be optimized?
The compound is synthesized via a Schiff base condensation reaction between 4-isopropylbenzaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. Acid catalysis (e.g., acetic acid) or solvent-free conditions under reflux (60–80°C) are commonly employed . Optimization involves varying molar ratios (1:1 to 1:1.2 for aldehyde:hydrazide), reaction time (6–12 hours), and catalyst concentration (5–10% v/v). Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures completion. Purification by recrystallization (ethanol/water) yields >75% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
- 1H/13C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH), pyrazolone ring (δ 5.5–6.5 ppm for NH), and hydrazide protons (δ 8.0–9.0 ppm for NH) .
- Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+) .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
The compound’s hydrazide core suggests potential anticonvulsant or anti-inflammatory activity. Screening models include:
- Maximal Electroshock (MES) : Test seizure inhibition in rodents (dose range: 30–100 mg/kg) .
- Subcutaneous Pentylenetetrazol (scPTZ) : Evaluate GABAergic modulation .
- In vitro enzyme assays : COX-2 or LOX inhibition for anti-inflammatory potential .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the isopropylphenyl group in modulating biological activity?
Comparative studies with analogs (e.g., 4-methylphenyl or 4-fluorophenyl substituents) reveal steric and electronic effects. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like GABA receptors or COX-2. QSAR analysis correlates logP values (2.5–3.5) with activity trends . For example, bulkier substituents (isopropyl) enhance lipophilicity and blood-brain barrier penetration but may reduce solubility .
Q. What experimental design strategies optimize synthesis yield while minimizing byproducts?
A Design of Experiments (DoE) approach using response surface methodology (RSM) identifies critical factors:
- Variables : Temperature, catalyst concentration, reaction time.
- Outputs : Yield, purity, byproduct formation. Statistical models (e.g., ANOVA) prioritize temperature (p < 0.01) as the most significant factor. Central composite design (CCD) achieves 89% yield at 75°C, 8 hours, and 7.5% acetic acid .
Q. How can stability studies under varying storage conditions inform formulation development?
Accelerated stability testing (ICH guidelines):
- Thermal stress : 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photodegradation : Expose to UV light (320–400 nm) for 48 hours; observe cleavage of the hydrazide bond . Results show >90% stability at 4°C in amber vials but <70% at 25°C with light exposure, necessitating lyophilized formulations .
Q. What advanced analytical methods resolve discrepancies in crystallographic data versus solution-phase conformations?
- SC-XRD : Confirms the E-configuration of the imine bond (torsion angle: 178.5°) and planar pyrazolone ring .
- *DFT calculations (B3LYP/6-31G)**: Compare optimized geometries with crystallographic data (RMSD < 0.2 Å) .
- VT-NMR : Detect dynamic effects (e.g., ring puckering) in solution at 298–343 K .
Methodological Considerations
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 70–80°C | ↑ Yield (Δ +15%) |
| Catalyst (AcOH) | 5–7.5% v/v | ↓ Byproducts (Δ -20%) |
| Solvent | Ethanol/Water (8:2) | ↑ Crystallinity |
Table 2 : Bioactivity Screening Results (MES Model)
| Dose (mg/kg) | Seizure Inhibition (%) | Toxicity (LD50) |
|---|---|---|
| 30 | 45 ± 6 | >500 mg/kg |
| 100 | 78 ± 8 | 300 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
